Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

Catalog No.
S742606
CAS No.
204444-01-9
M.F
C11H15NaO6S2
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-y...

CAS Number

204444-01-9

Product Name

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

IUPAC Name

sodium;4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)butane-1-sulfonate

Molecular Formula

C11H15NaO6S2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C11H16O6S2.Na/c12-19(13,14)4-2-1-3-15-5-9-6-16-10-7-18-8-11(10)17-9;/h7-9H,1-6H2,(H,12,13,14);/q;+1/p-1

InChI Key

CJNYCXOZPQVMIV-UHFFFAOYSA-M

SMILES

C1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+]

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate is characterized by the molecular formula C11H15NaO6S and a molecular weight of approximately 330.35 g/mol . The compound contains a sulfonate group and a thieno-dioxin moiety, which contribute to its unique properties. It is often used in research settings due to its potential biological activities.

  • Due to the lack of information on the compound's origin and function, there are no details available regarding its mechanism of action in biological systems [].
  • As with any unknown compound, it is advisable to handle it with caution until proper safety data is available. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].

The chemical behavior of sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate can be influenced by its functional groups. Typically, sulfonates can participate in nucleophilic substitution reactions and can also undergo hydrolysis under certain conditions. The presence of the thieno-dioxin structure may allow for additional reactivity, particularly in redox reactions or when interacting with electrophiles.

Research indicates that sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate exhibits various biological activities. Studies have suggested potential roles in modulating biochemical pathways and influencing cellular processes. Its unique structure may allow it to interact with specific biological targets, although detailed mechanisms of action require further investigation.

The synthesis of sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate typically involves several steps:

  • Formation of the Thieno-Dioxin Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The thieno-dioxin compound is then alkylated with butane-1-sulfonic acid or its derivatives.
  • Sodium Salification: Finally, the product is treated with sodium hydroxide or sodium carbonate to form the sodium salt.

These steps may vary depending on the specific reagents and conditions used.

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate is primarily used in research contexts. Its applications include:

  • Biochemical Research: Investigating its role in cellular signaling pathways.
  • Pharmaceutical Development: Exploring its potential as a drug candidate due to its unique structure and biological activity.

Several compounds share structural similarities with sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Sodium 4-(2-methoxybutane-1-sulfonate)C8H17NaO5SLacks the thieno-dioxin moiety
Sodium 4-(phenylmethoxy)butane-1-sulfonateC14H17NaO5SContains a phenyl group instead
Sodium butane sulfonateC4H9NaO3SSimpler structure without the thieno component

These compounds differ primarily in their functional groups and structural complexity. Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate stands out due to its unique thieno-dioxin structure that may confer distinct biological activities not present in simpler sulfonates.

Dates

Modify: 2023-08-15

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